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molecular formula C10H20N2S B8517720 N-tert-Butyl-N-cyclopentylthiourea CAS No. 70498-31-6

N-tert-Butyl-N-cyclopentylthiourea

Cat. No. B8517720
M. Wt: 200.35 g/mol
InChI Key: ILSWVYWNSURALO-UHFFFAOYSA-N
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Patent
US06608027B1

Procedure details

To a solution of t-butyl isothiocyanate (5.0 mL; 39.41 mmol) in CH2Cl2 (200 mL) was added cyclopentylamine (4.67 mL; 47.29 mmol) followed by DIEA and the reaction mixture was stirred at RT for 2 h. The mixture was diluted with EtOAc, washed with 10% citric acid (2×), saturated NaHCO3 (2×), H2O (2×) and brine (1×). The organic layer was dried over anhydrous MgSO4, filtered and evaporated to dryness to obtain the t-butyl-cyclopentylthiourea as a white solid (3.70 g; 47% yield).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[C:6]=[S:7])([CH3:4])([CH3:3])[CH3:2].[CH:8]1(N)[CH2:12][CH2:11][CH2:10][CH2:9]1.CC[N:16](C(C)C)C(C)C>C(Cl)Cl.CCOC(C)=O>[C:1]([N:5]([CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[C:6]([NH2:16])=[S:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)(C)N=C=S
Name
Quantity
4.67 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% citric acid (2×), saturated NaHCO3 (2×), H2O (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)N(C(=S)N)C1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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